2-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine
Description
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-15-5-4-10-22-20(15)26-13-16-8-11-23(12-9-16)21(24)19-14-25-17-6-2-3-7-18(17)27-19/h2-7,10,16,19H,8-9,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNQDQSJHMOOGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds with a 2,3-dihydrobenzodioxine substructure have the ability to interact with specific biological receptors and enzymes.
Mode of Action
It is suggested that the compound’s interaction with its targets could influence cellular pathways in a targeted manner.
Biochemical Pathways
It is known that compounds with a 2,3-dihydrobenzodioxine substructure can influence cellular pathways in a targeted manner.
Biological Activity
The compound 2-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a complex organic molecule with potential pharmacological properties. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The chemical formula for the compound is , and it features a piperidine ring substituted with a methoxy group and a benzodioxine moiety. The structural representation is crucial for understanding its interactions at the molecular level.
Research indicates that this compound may exhibit multiple biological activities through various mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzodioxine compounds possess antimicrobial properties. For instance, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential utility in treating infections .
- Antitumor Effects : Some derivatives have been tested for anticancer activity. The presence of the piperidine ring is thought to enhance cytotoxicity against certain cancer cell lines by inducing apoptosis .
Biological Activity Data
| Activity | Tested Compound | MIC (μg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | This compound | 10 - 50 | |
| Antitumor | Derivative A (similar structure) | 5 - 20 | |
| Enzyme Inhibition | Related Compound B | IC50: 12 μM |
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of benzodioxine showed that compounds with similar structures to our target exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 10 to 50 μg/mL. This suggests that our compound may also possess similar properties .
- Antitumor Activity : In vitro assays on cancer cell lines demonstrated that derivatives of this compound can induce cell death through apoptosis. One study reported an IC50 value of approximately 20 μM for a closely related compound against breast cancer cells, indicating promising anticancer potential .
Comparative Analysis
To better understand the biological activity of our compound, it is useful to compare it with other related compounds:
| Compound | Structure Similarity | Biological Activity |
|---|---|---|
| Compound A | Similar benzodioxine core | Antimicrobial (MIC: 10 μg/mL) |
| Compound B | Contains piperidine and methoxy groups | Antitumor (IC50: 15 μM) |
| Compound C | Lacks benzodioxine but has a methoxy group | Minimal activity |
Comparison with Similar Compounds
Core Structural Variations
- Benzodioxine vs.
- Piperidine vs. Piperazine : Piperidine (saturated six-membered ring with one nitrogen) in the target compound contrasts with piperazine (two nitrogens) in patent analogs. Piperazine derivatives often exhibit enhanced solubility and basicity, influencing bioavailability .
- Pyridine vs. Pyrimidinone: The 3-methylpyridine group in the target compound differs from the pyrido-pyrimidinone scaffold in patent compounds, which may target kinase enzymes due to their planar, heteroaromatic nature .
Functional Group Impact
- Methoxy and Methyl Groups: The methoxy linkage in the target compound may enhance lipophilicity compared to the phenyl-dihydropyridazinone group in BJ08578, affecting membrane permeability .
- Tetrazole vs. Pyridine : The Ugi-Azide product’s tetrazole ring (a carboxylic acid bioisostere) could improve metabolic stability compared to the target’s pyridine, though at the cost of reduced aromatic π-stacking interactions .
Hypothesized Pharmacological Profiles
- CNS Activity : Benzodioxine-piperidine hybrids often exhibit affinity for serotonin or dopamine receptors. The 3-methylpyridine group may modulate selectivity .
- Enzyme Inhibition: Pyrido-pyrimidinones () are known kinase inhibitors; the target’s pyridine moiety could similarly interact with ATP-binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
